
5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps. The synthetic route often starts with the preparation of the cyclobutyl and fluorophenyl intermediates, which are then subjected to cyclization reactions to form the triazole ring. The final step involves the introduction of the carboxylic acid group. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Scientific Research Applications
5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Cyclobutyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the cyclobutyl and fluorophenyl groups, resulting in different biological activities.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of a fluorophenyl group, which may affect its binding properties and biological activities.
5-Cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the fluorophenyl group, potentially altering its chemical reactivity and biological effects.
Properties
Molecular Formula |
C13H12FN3O2 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-cyclobutyl-1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12FN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19) |
InChI Key |
FHFWGACTJDUFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


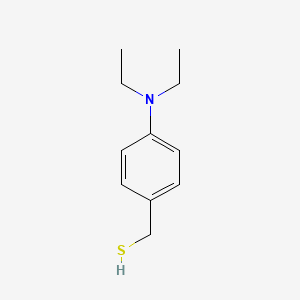
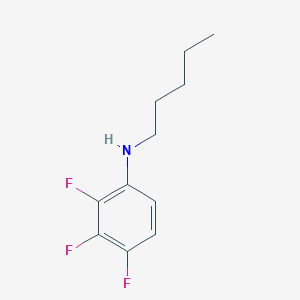
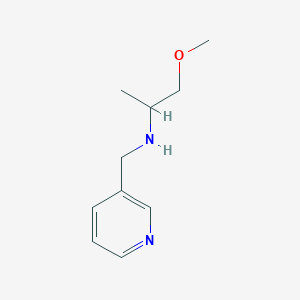
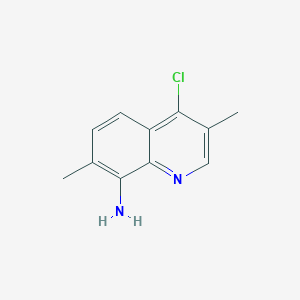
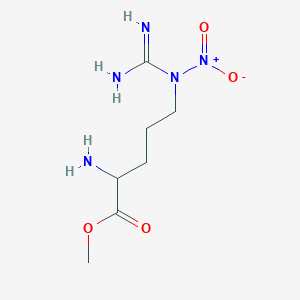
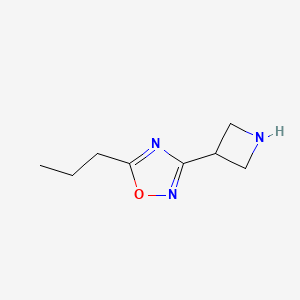
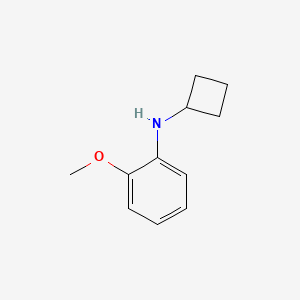
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
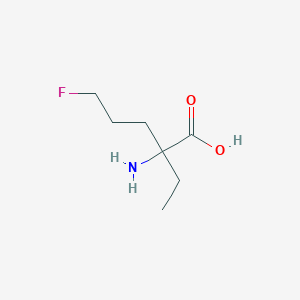

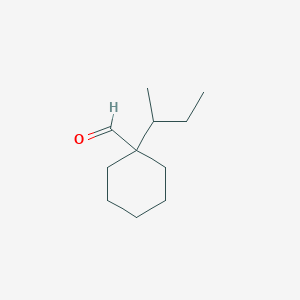

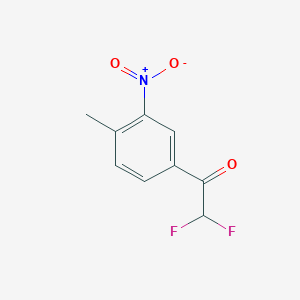
![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)
